![molecular formula C19H17N3O2 B12597458 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- CAS No. 645417-73-8](/img/structure/B12597458.png)
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound belongs to the class of pyrazoloisoquinolines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- makes it a valuable target for synthesis and study.
準備方法
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a 1,3-dipole compound with an o-hydroxyaromatic ketone. This reaction is typically carried out in acetonitrile solution under reflux conditions with the presence of a base such as potassium carbonate or potassium phosphate . The yields of the target compound can vary depending on the nature of the substituents on the aromatic ring.
The use of metal catalysis, non-metal catalysis, and catalyst-free green synthesis methods are also explored for the synthesis of isoquinoline derivatives .
化学反応の分析
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as activated manganese dioxide and reducing agents like sodium borohydride . The compound can also participate in substitution reactions with electrophiles and nucleophiles, leading to the formation of various substituted derivatives.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding quinoline derivatives, while reduction can yield dihydro derivatives .
科学的研究の応用
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, this compound has shown potential as an anti-inflammatory agent by inhibiting nitric oxide production in lipopolysaccharide-induced cells . It also exhibits fluorescence properties, making it useful as a fluorescent probe for the detection of anions and cations .
In the pharmaceutical industry, derivatives of this compound are being explored for their potential as drug candidates for various diseases, including cancer and inflammatory disorders . Additionally, the compound’s unique structure allows for the development of new materials with specific electronic and photophysical properties.
作用機序
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- involves its interaction with molecular targets and pathways in biological systems. One of the key mechanisms is the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, which are involved in the inflammatory response . By inhibiting these enzymes, the compound reduces the production of nitric oxide and prostaglandins, leading to anti-inflammatory effects.
類似化合物との比較
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- can be compared with other similar compounds such as pyrazolo[4,3-c]quinolines and pyrazolo[5,1-a]isoquinolines . These compounds share a similar core structure but differ in the substitution patterns and functional groups attached to the ring system. The unique substitution pattern of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- imparts distinct biological activities and chemical reactivity, making it a valuable compound for further study and application.
特性
CAS番号 |
645417-73-8 |
|---|---|
分子式 |
C19H17N3O2 |
分子量 |
319.4 g/mol |
IUPAC名 |
5-(2,6-dimethoxyphenyl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C19H17N3O2/c1-11-17-19(22-21-11)13-8-5-4-7-12(13)18(20-17)16-14(23-2)9-6-10-15(16)24-3/h4-10H,1-3H3,(H,21,22) |
InChIキー |
AYITWEWXOLKQMP-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=C(C=CC=C4OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


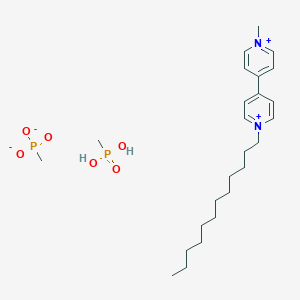
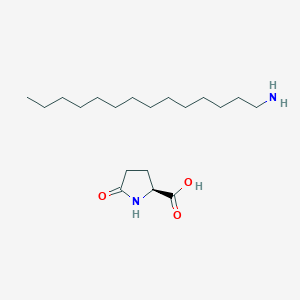

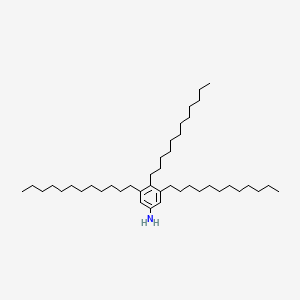

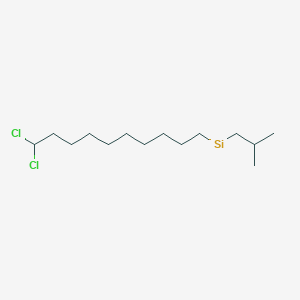

![{Ethyne-1,2-diylbis[([1,1'-biphenyl]-4',4-diyl)]}bis(trimethylsilane)](/img/structure/B12597406.png)
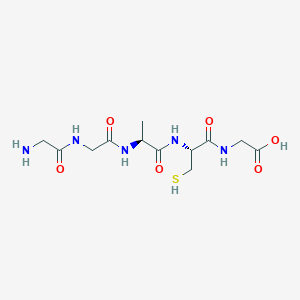
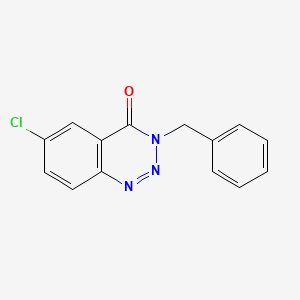
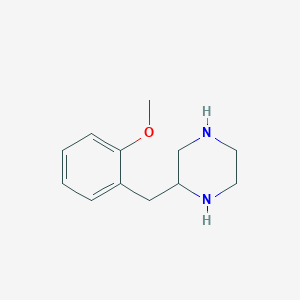
![2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid](/img/structure/B12597438.png)
![2-{[4-(Chloromethyl)pyridin-2-yl]amino}-2-oxoethyl acetate](/img/structure/B12597446.png)
![Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12597455.png)
